molecular formula C19H13Cl3N2O3 B3126950 methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 338394-32-4

methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Cat. No.: B3126950
CAS No.: 338394-32-4
M. Wt: 423.7 g/mol
InChI Key: VONRBYSTGVWPSS-MDZDMXLPSA-N
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Description

“Methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has multiple chlorophenyl groups attached to it .


Molecular Structure Analysis

The molecule contains an oxazole ring, which is aromatic and therefore contributes to the stability of the molecule. The chlorophenyl groups are electron-withdrawing, which could affect the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the oxazole ring and the chlorophenyl groups in this compound suggest that it might have interesting properties, but without specific data, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Environmental Impact and Detection

Research on chlorophenols, which are structurally related to the specified compound due to the presence of chlorophenyl groups, has shown that these compounds can have moderate to considerable toxic effects on mammalian and aquatic life. Their persistence in the environment depends on the presence of biodegrading microflora and environmental conditions. This has implications for monitoring and managing the environmental impact of similar organochlorine compounds (Krijgsheld & Gen, 1986).

Advanced Material Development

Research into oxazole derivatives, like the 1,2-oxazole group in the specified compound, has led to innovations in material science. For example, plastic scintillators incorporating oxazole derivatives exhibit improved characteristics, suggesting that related compounds could play a role in developing advanced materials with specific optical or physical properties (Salimgareeva & Kolesov, 2005).

Neuroscientific Research

Compounds with oxazole structures are also significant in neuroscientific research. For instance, studies on NMDA receptors, which are critical for excitatory neurotransmission in the brain, involve compounds with oxazole components. This highlights the relevance of oxazole derivatives in understanding synaptic function and potential therapeutic applications for neurological diseases (Horak et al., 2014).

Wastewater Treatment

The presence of chlorinated compounds in pesticide industry wastewater underscores the need for effective treatment methods. Research into the treatment of wastewater containing similar toxic pollutants highlights the importance of biological processes and activated carbon for removing such contaminants, demonstrating the environmental and health implications of managing chlorinated compound pollution (Goodwin et al., 2018).

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity, which is not specified in this case .

Properties

IUPAC Name

methyl 5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O3/c1-26-19(25)17-15(9-10-23-12-7-5-11(20)6-8-12)27-24-18(17)16-13(21)3-2-4-14(16)22/h2-10,23H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONRBYSTGVWPSS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C=CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)/C=C/NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Reactant of Route 2
methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

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